(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

Descripción

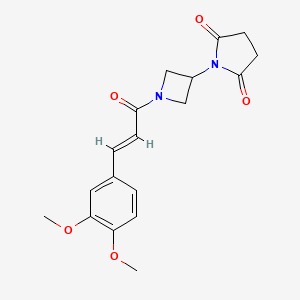

(E)-1-(1-(3-(3,4-Dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione core fused with an azetidine (4-membered nitrogen-containing ring) substituted with a (3,4-dimethoxyphenyl)acryloyl group.

Propiedades

IUPAC Name |

1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-24-14-5-3-12(9-15(14)25-2)4-6-16(21)19-10-13(11-19)20-17(22)7-8-18(20)23/h3-6,9,13H,7-8,10-11H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUIVEBVFMEBSC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including an azetidine ring, a pyrrolidine moiety, and a 3,4-dimethoxyphenyl group. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 344.4 g/mol. The structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence biological activity.

- Pyrrolidine Moiety : A five-membered ring that is often found in various bioactive compounds.

- Acryloyl Functional Group : Known for its reactivity and ability to form covalent bonds with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be summarized as follows:

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Compounds with similar structures have shown potential in inhibiting tumor growth. | |

| Antimicrobial Effects | Azetidine derivatives are known for their antimicrobial properties. | |

| Antiviral Properties | Pyrrolidine-based compounds have been explored for antiviral activity. |

The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its ability to act as both a nucleophile and an electrophile allows it to participate in various biochemical reactions.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Computational methods like molecular docking can predict binding affinities and orientations, aiding in the design of more potent analogs.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Potential areas of exploration include:

- Synthesis Optimization : Developing efficient synthetic routes to produce the compound in larger quantities.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Cyclic Ketone Cores

Compound 3e [(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone]:

- Core Structure: Cyclopentanone with dual (3,4-dimethoxyphenyl)acryloyl and benzylidene substituents.

- Bioactivity : Exhibits potent antioxidant activity (IC₅₀ = 8.2 µM in DPPH assay) and tyrosinase inhibition (IC₅₀ = 12.4 µM). Also inhibits HIV-1 protease (IC₅₀ = 0.9 µM) .

Compound 2e [(E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone]:

- Core Structure: Cyclohexanone with similar substituents.

- Bioactivity : Strong tyrosinase inhibition (IC₅₀ = 10.7 µM) and HIV-1 protease inhibition (IC₅₀ = 1.1 µM) .

- Key Difference: The larger cyclohexanone ring might reduce steric hindrance, improving enzyme interaction compared to smaller azetidine-pyrrolidine systems.

Pyrrolidine-2,5-dione Derivatives

Compounds 7a and 7b [(E)-1-(5-phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione and its isomer]:

- Core Structure : Pyrrolidine-2,5-dione with aliphatic and phenylpentenyl substituents.

- Synthesis : Prepared via palladium-catalyzed coupling (82% yield), highlighting synthetic accessibility for such derivatives .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.